molecular formula C27H28ClN3O2 B4875437 N-(3-chloro-4-methylphenyl)-5-[(phenylacetyl)amino]-2-(1-piperidinyl)benzamide

N-(3-chloro-4-methylphenyl)-5-[(phenylacetyl)amino]-2-(1-piperidinyl)benzamide

Cat. No.: B4875437
M. Wt: 462.0 g/mol
InChI Key: YDFKXWUAJIOFMR-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-5-[(phenylacetyl)amino]-2-(1-piperidinyl)benzamide, also known as CP-122,721, is a compound that has gained significant attention in scientific research. This compound belongs to the class of benzamide derivatives and has been synthesized through various methods. CP-122,721 has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.

Mechanism of Action

N-(3-chloro-4-methylphenyl)-5-[(phenylacetyl)amino]-2-(1-piperidinyl)benzamide acts as a competitive antagonist of the dopamine D3 receptor, binding to the receptor and preventing the binding of dopamine. This leads to a decrease in dopamine signaling, which has been implicated in various physiological processes, including reward, motivation, and addiction.
Biochemical and Physiological Effects
This compound has been reported to have various biochemical and physiological effects. It has been shown to decrease the reinforcing effects of drugs of abuse, such as cocaine and nicotine, in animal models. This compound has also been shown to decrease the expression of certain genes involved in drug addiction, suggesting a potential therapeutic effect.

Advantages and Limitations for Lab Experiments

N-(3-chloro-4-methylphenyl)-5-[(phenylacetyl)amino]-2-(1-piperidinyl)benzamide has several advantages for lab experiments. It is a potent and selective antagonist of the dopamine D3 receptor, which makes it a valuable tool for investigating the role of this receptor in various physiological processes. However, this compound has some limitations, including its potential off-target effects and its limited solubility in aqueous solutions.

Future Directions

There are several future directions for research on N-(3-chloro-4-methylphenyl)-5-[(phenylacetyl)amino]-2-(1-piperidinyl)benzamide. One area of research could focus on the development of more potent and selective dopamine D3 receptor antagonists. Another area of research could investigate the potential therapeutic effects of this compound in various neurological disorders, including drug addiction and schizophrenia. Additionally, further studies could investigate the potential off-target effects of this compound and its interactions with other neurotransmitter systems. Overall, this compound has significant potential for scientific research and could lead to the development of novel therapeutic agents.

Synthesis Methods

N-(3-chloro-4-methylphenyl)-5-[(phenylacetyl)amino]-2-(1-piperidinyl)benzamide has been synthesized through multiple methods, including the reaction of 3-chloro-4-methylbenzoyl chloride with N-phenylacetyl-1-piperidinecarboxamide in the presence of a base. Another method involves the reaction of 3-chloro-4-methylbenzoic acid with N-phenylacetyl-1-piperidinecarboxamide in the presence of a coupling agent and a base. Both methods have been reported to yield this compound with high purity and yield.

Scientific Research Applications

N-(3-chloro-4-methylphenyl)-5-[(phenylacetyl)amino]-2-(1-piperidinyl)benzamide has been extensively studied for its potential applications in scientific research. It has been reported to act as a potent and selective antagonist of the dopamine D3 receptor, which is involved in various physiological processes, including reward, motivation, and addiction. This compound has been used in studies investigating the role of the dopamine D3 receptor in drug addiction, schizophrenia, and other neurological disorders.

Properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-5-[(2-phenylacetyl)amino]-2-piperidin-1-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28ClN3O2/c1-19-10-11-22(18-24(19)28)30-27(33)23-17-21(12-13-25(23)31-14-6-3-7-15-31)29-26(32)16-20-8-4-2-5-9-20/h2,4-5,8-13,17-18H,3,6-7,14-16H2,1H3,(H,29,32)(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDFKXWUAJIOFMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=C(C=CC(=C2)NC(=O)CC3=CC=CC=C3)N4CCCCC4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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